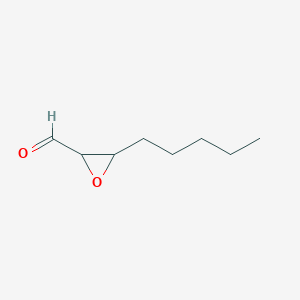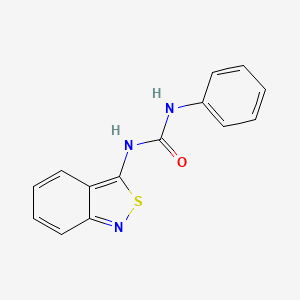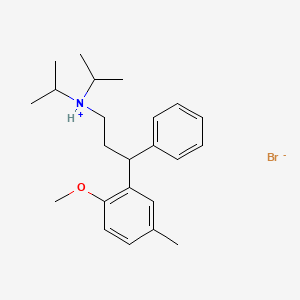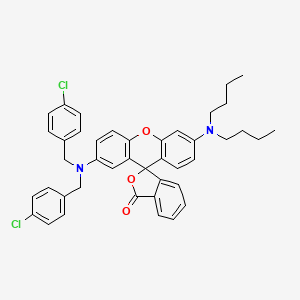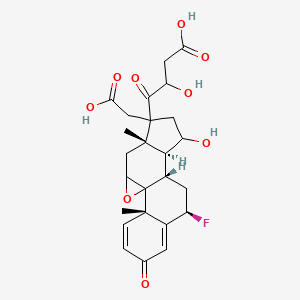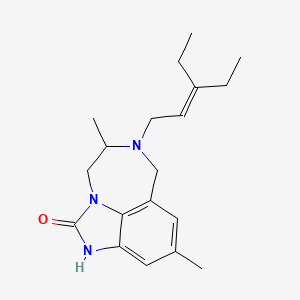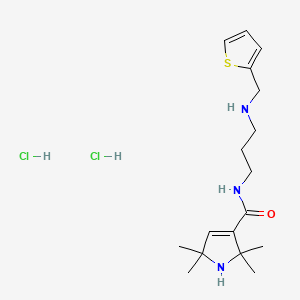
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride is a complex organic compound with the molecular formula C17H27N3OS. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of the thienylmethyl group and the tetramethyl substitutions on the pyrrole ring contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride involves several steps. The starting materials typically include a pyrrole derivative and a thienylmethyl amine. The reaction conditions often require the use of a strong base to deprotonate the amine, followed by nucleophilic substitution to attach the thienylmethyl group to the pyrrole ring. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield .
Chemical Reactions Analysis
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride include other pyrrole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
93798-88-0 |
|---|---|
Molecular Formula |
C17H29Cl2N3OS |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-(thiophen-2-ylmethylamino)propyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H27N3OS.2ClH/c1-16(2)11-14(17(3,4)20-16)15(21)19-9-6-8-18-12-13-7-5-10-22-13;;/h5,7,10-11,18,20H,6,8-9,12H2,1-4H3,(H,19,21);2*1H |
InChI Key |
XPQBJILYGPPIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=CS2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


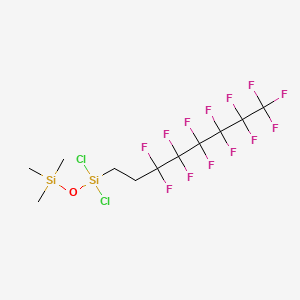

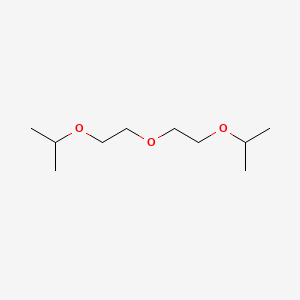
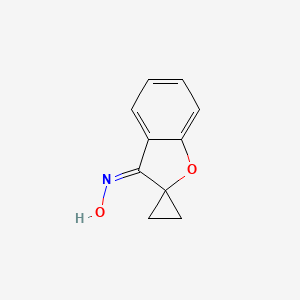

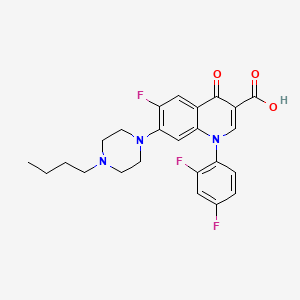
![1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide](/img/structure/B12698724.png)
